molecular formula C20H20N4O B2605901 4-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)morpholine CAS No. 172038-68-5

4-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)morpholine

Cat. No.: B2605901
CAS No.: 172038-68-5
M. Wt: 332.407
InChI Key: MFVLXWUDVQMAHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)morpholine is a complex organic compound that belongs to the class of indoloquinoxalines.

Mechanism of Action

Biochemical Pathways

While specific pathways affected by this compound are not well-documented, we can speculate based on related indoloquinoxalines. These derivatives often impact cellular processes such as cell proliferation, apoptosis, and gene expression. Researchers have observed antiviral, antitumor, and antidiabetic activities associated with indoloquinoxalines .

Action Environment

Environmental factors, such as pH, temperature, and coexisting molecules, can influence the compound’s efficacy and stability. Understanding these environmental conditions is essential for optimizing its therapeutic potential.

: Sadykhov, G. A. o., & Verbitskiy, E. V. (2022). Modern methods for the synthesis of indolo[2,3-b]quinoxalines. Chemistry of Heterocyclic Compounds, 58(1), 684–686. Link

Biochemical Analysis

Biochemical Properties

Indolo[2,3-b]quinoxaline derivatives, the parent compounds, have been reported to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the derivative.

Cellular Effects

Other indolo[2,3-b]quinoxaline derivatives have been reported to exhibit antiviral, antitumor, and antidiabetic activity . These effects are likely mediated through interactions with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Other indolo[2,3-b]quinoxaline derivatives have been reported to exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Other indolo[2,3-b]quinoxaline derivatives have been reported to exhibit high stability and low reduction potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indoloquinoxalines, including 4-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)morpholine, typically involves condensation reactions. One common method is the condensation of isatin with o-phenylenediamine in the presence of Brønsted acids like acetic, formic, or hydrochloric acid . Another approach involves the use of transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization .

Industrial Production Methods

Industrial production methods for such compounds often rely on scalable and efficient synthetic routes. For instance, the use of microwave irradiation and nanoparticle catalysts like copper-doped CdS or cerium (IV) oxide has been proposed to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce various indole derivatives .

Scientific Research Applications

4-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)morpholine has several scientific research applications:

Properties

IUPAC Name

4-(2-indolo[3,2-b]quinoxalin-6-ylethyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c1-4-8-18-15(5-1)19-20(22-17-7-3-2-6-16(17)21-19)24(18)10-9-23-11-13-25-14-12-23/h1-8H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFVLXWUDVQMAHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.